1-Nitro-4-(2-phenylethanesulfonyl)benzene
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Overview
Description
1-Nitro-4-(2-phenylethanesulfonyl)benzene is an organic compound characterized by a nitro group and a phenylethanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(2-phenylethanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of benzene derivatives followed by sulfonation. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid to introduce the nitro group, followed by the addition of ethanesulfonyl chloride to attach the phenylethanesulfonyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(2-phenylethanesulfonyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Strong nucleophiles such as hydroxide ions, under basic conditions.
Major Products:
Reduction: 1-Amino-4-(2-phenylethanesulfonyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(2-phenylethanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(2-phenylethanesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups onto the benzene ring .
Comparison with Similar Compounds
- 1-Nitro-4-(phenylthio)benzene
- 1-Nitro-4-(phenylmethoxy)benzene
- 1-Nitro-4-(phenylethyl)benzene
Comparison: 1-Nitro-4-(2-phenylethanesulfonyl)benzene is unique due to the presence of the phenylethanesulfonyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications .
Properties
CAS No. |
61794-97-6 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
1-nitro-4-(2-phenylethylsulfonyl)benzene |
InChI |
InChI=1S/C14H13NO4S/c16-15(17)13-6-8-14(9-7-13)20(18,19)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
LPRSRUWATBBXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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